Tert-butyl 4-(2-methyl-4-nitrophenoxy)pyridin-2-ylcarbamate
Description
Properties
CAS No. |
937263-40-6 |
|---|---|
Molecular Formula |
C17H19N3O5 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-methyl-4-nitrophenoxy)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C17H19N3O5/c1-11-9-12(20(22)23)5-6-14(11)24-13-7-8-18-15(10-13)19-16(21)25-17(2,3)4/h5-10H,1-4H3,(H,18,19,21) |
InChI Key |
UUKJBELODHPHIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC(=NC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Tert-Butyl 4-Chloro-3-Formylpyridin-2-Ylcarbamate (C₁₁H₁₃ClN₂O₃)
- Substituents : Chlorine at C4, formyl group at C3.
- Key Differences : The absence of a nitro group and the presence of a formyl moiety enhance electrophilic reactivity (e.g., in nucleophilic additions). The chlorine atom may stabilize the ring via inductive effects.
- Source : Catalog of Pyridine Compounds (Entry 105) .
Tert-Butyl (2-Methoxypyridin-4-Yl)Carbamate (C₁₁H₁₆N₂O₃)
(E)-Tert-Butyl 4-Chloro-3-((Hydroxyimino)Methyl)Pyridin-2-Ylcarbamate (C₁₁H₁₄ClN₃O₃)
- Substituents: Chlorine at C4, hydroxyimino group at C3.
- Catalog data indicate a higher price point (~$400/g), suggesting specialized synthetic routes .
Tert-Butyl (5-Aminopyridin-2-Yl)Carbamate (C₁₀H₁₅N₃O₂)
- Substituents: Amino group at C5.
- Key Differences: The electron-rich amino group increases susceptibility to oxidation but enables participation in coupling reactions (e.g., Buchwald-Hartwig). This compound has a high structural similarity score (0.93) to the target, per CAS data .
Tert-Butyl 4-Chloro-3-Hydroxypyridin-2-Ylcarbamate (C₁₀H₁₃ClN₂O₃)
- Substituents : Chlorine at C4, hydroxyl group at C3.
- Key Differences : The hydroxyl group may confer acidity (pKa ~8–10) and enable derivatization (e.g., esterification). Storage at room temperature suggests moderate stability .
Molecular and Physicochemical Properties
Reactivity and Stability Trends
- Nitro Group (Target Compound): Enhances electrophilic aromatic substitution (e.g., nitration, sulfonation) but may reduce thermal stability compared to methoxy or amino analogs.
- Chloro Substituents (Entries 2.1.1, 2.1.5) : Facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) but increase molecular weight and lipophilicity.
- Amino/Hydroxy Groups (Entries 2.1.4, 2.1.5): Improve water solubility but require protection during synthetic steps to prevent undesired side reactions.
Q & A
Q. How can researchers optimize the multi-step synthesis of tert-butyl 4-(2-methyl-4-nitrophenoxy)pyridin-2-ylcarbamate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Catalyst Selection : Use palladium catalysts for cross-coupling reactions to attach the phenoxy group to the pyridine ring, as seen in analogous pyridine-carbamate syntheses .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients (e.g., 30:70 to 50:50) to isolate intermediates. Recrystallization in ethanol can enhance final product purity .
- Reaction Monitoring : Track progress via TLC (silica gel, UV visualization) and HPLC (C18 column, acetonitrile/water mobile phase) to identify side products early .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H NMR (DMSO-d6, 400 MHz) to verify substitution patterns on the pyridine and phenoxy rings. Key signals: tert-butyl protons at δ 1.3–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular weight (expected [M+H]: ~373.3 g/mol) .
- Elemental Analysis : Validate C, H, N, and O content (±0.3% theoretical values) to ensure stoichiometric integrity .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 1–3 months and analyze via HPLC for decomposition (e.g., nitro group reduction or carbamate hydrolysis) .
- Light Sensitivity : Expose to UV light (254 nm) for 48 hours; monitor nitro group stability via FT-IR (loss of NO peaks at ~1520 cm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for nitro-group functionalization in similar pyridine-carbamates?
- Methodological Answer :
- Controlled Replication : Repeat reactions under inert atmospheres (N/Ar) to exclude moisture/O interference, which can alter nitro-group reactivity .
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to identify optimal dielectric environments for nitration .
- Kinetic Studies : Use in-situ IR to track reaction rates and identify intermediates causing yield variability .
Q. How can computational modeling predict regioselectivity in further functionalization of this compound?
- Methodological Answer :
- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyridine ring. For example, the 4-nitrophenoxy group may direct substitutions to the pyridine’s 3-position .
- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic hotspots influencing pharmacological activity .
Q. What mechanisms explain the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer :
- Activation Analysis : The electron-withdrawing nitro group enhances pyridine ring electrophilicity, facilitating SNAr at the 2- or 4-positions. Use Hammett constants (σ) to quantify substituent effects .
- Leaving Group Efficiency : Compare carbamate vs. tert-butyl group lability under basic conditions (e.g., NaOH/EtOH) using kinetic isotope effects .
Q. How to design experiments to evaluate the compound’s potential as a kinase inhibitor scaffold?
- Methodological Answer :
- Enzyme Assays : Test against recombinant kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays. IC values <10 μM suggest therapeutic potential .
- SAR Studies : Synthesize analogs (e.g., replacing nitro with cyano) and correlate structural changes with inhibitory activity .
Data Contradiction & Troubleshooting
Q. How to address discrepancies in reported HPLC retention times for this compound across studies?
- Methodological Answer :
- Column Calibration : Use certified reference standards and calibrate with a mix of nitroaromatics (e.g., 4-nitrophenol, tert-butyl carbamate) to standardize retention times .
- Mobile Phase pH : Adjust pH (2.5–6.5) to assess ionization effects; acidic conditions may improve peak symmetry .
Q. Why might NMR spectra show unexpected splitting patterns for the pyridine ring protons?
- Methodological Answer :
- Conformational Analysis : Rotameric equilibria of the carbamate group can cause splitting. Use variable-temperature NMR (25–60°C) to coalesce signals .
- Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3; hydrogen bonding in DMSO may stabilize certain conformers .
Application-Oriented Questions
Q. What methodologies enable the study of this compound’s photodegradation pathways?
- Methodological Answer :
- LC-MS/MS Analysis : Identify degradation products (e.g., reduced amine or phenolic derivatives) using fragmentation patterns .
- Radical Trapping : Add TEMPO or BHT during UV exposure to assess radical-mediated pathways .
Q. How to design a regioselective derivatization protocol for introducing bioorthogonal handles (e.g., alkyne groups)?
- Methodological Answer :
- Click Chemistry : Perform Sonogashira coupling at the pyridine’s 3-position using Pd(PPh)/CuI, TEA, and terminal alkynes .
- Protection/Deprotection : Temporarily protect the carbamate with Boc anhydride, functionalize, then deprotect with TFA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
